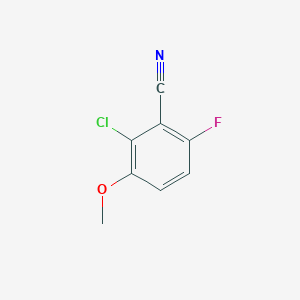

2-Chloro-6-fluoro-3-methoxybenzonitrile

Description

Contextualization within the Field of Poly-Substituted Benzonitrile (B105546) Derivatives

2-Chloro-6-fluoro-3-methoxybenzonitrile is a member of the poly-substituted benzonitrile family, a class of compounds characterized by a benzene (B151609) ring adorned with multiple and varied substituent groups in addition to the nitrile functionality. The specific arrangement and nature of these substituents profoundly influence the molecule's steric and electronic properties, thereby dictating its reactivity and potential applications. In the case of this compound, the benzene ring is functionalized with a chlorine atom, a fluorine atom, and a methoxy (B1213986) group. This particular combination of substituents creates a unique electronic environment on the aromatic ring, influencing the reactivity of the nitrile group and the ring itself towards various chemical transformations. The study of such poly-substituted systems is a vibrant area of research, as the interplay between different functional groups can lead to novel reactivity and the development of molecules with highly specific functions.

Academic Significance of Halogenated and Methoxy-Substituted Aromatic Compounds in Organic Synthesis

The presence of both halogen atoms (chlorine and fluorine) and a methoxy group on the aromatic ring of this compound is of significant academic interest. Halogenated organic compounds are ubiquitous in medicinal chemistry and materials science. nih.gov The introduction of halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov Fluorine, in particular, is often incorporated into drug candidates to enhance their pharmacokinetic and pharmacodynamic properties. The methoxy group, an electron-donating substituent, can also play a crucial role in influencing a molecule's biological activity and physical properties. In organic synthesis, these substituents serve as versatile handles for further functionalization. For instance, halogen atoms can participate in a variety of cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry. The methoxy group can also be a precursor to a hydroxyl group, further expanding the synthetic possibilities.

Overview of Current Research Trajectories Involving this compound as a Subject of Investigation

While specific, publicly available academic research detailing the direct application of this compound is limited, its structural features strongly suggest its utility as a valuable intermediate in several key areas of chemical research. The primary trajectory for compounds of this nature is in the synthesis of complex, biologically active molecules for the pharmaceutical and agrochemical industries. chemimpex.comontosight.ai

For instance, a closely related compound, 2-chloro-6-fluoro-3-methylbenzonitrile, has been cited in a European patent application as a key intermediate in the synthesis of novel Lysine Acetyl Transferase (KAT) inhibitors. This indicates that the 2-chloro-6-fluoro-benzonitrile scaffold is a viable starting point for the development of therapeutic agents. Given the similar electronic and steric properties of a methyl and a methoxy group, it is highly probable that this compound is being explored for similar applications in medicinal chemistry, where fine-tuning of molecular properties is crucial for optimizing drug efficacy and safety.

Furthermore, the combination of reactive sites on the molecule—the nitrile group and the halogenated aromatic ring—makes it an attractive building block for combinatorial chemistry and the generation of libraries of diverse compounds for high-throughput screening. Research in materials science could also be a potential avenue, where the unique electronic properties conferred by the substituent pattern could be exploited in the development of novel organic materials with specific optical or electronic properties. The full research potential of this compound is likely still being actively explored in both academic and industrial laboratories.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-fluoro-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNWUBSKXNQZDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590703 | |

| Record name | 2-Chloro-6-fluoro-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886761-59-7 | |

| Record name | 2-Chloro-6-fluoro-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Quantum Chemical and Computational Investigations of 2 Chloro 6 Fluoro 3 Methoxybenzonitrile

Theoretical Frameworks and Computational Methodologies

The theoretical investigation of molecular systems like 2-Chloro-6-fluoro-3-methoxybenzonitrile relies on powerful quantum chemical methods to predict and analyze their electronic structure and properties. The two most prominent approaches in this field are Density Functional Theory (DFT) and Hartree-Fock (HF) ab initio calculations.

Application of Density Functional Theory (DFT) in Molecular System Analysis

Density Functional Theory has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in studying the electronic structure of molecules. DFT methods are grounded in the principle that the energy of a system can be determined from its electron density. This approach is particularly effective for investigating the structural, vibrational, and electronic properties of organic molecules. researchgate.net

In the analysis of substituted benzonitriles, DFT, particularly using the B3LYP functional, has been successfully employed to calculate a range of molecular properties. researchgate.net These include equilibrium geometries, vibrational frequencies, and thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy. researchgate.net The insights gained from DFT calculations are crucial for understanding molecular stability, reactivity, and spectroscopic behavior.

Hartree-Fock (HF) Ab initio Calculations and Basis Set Selection for Molecular Optimization (e.g., 6-311++G(d,p), 6-31G(d,p))

Hartree-Fock theory is a foundational ab initio method that solves the Schrödinger equation for a multi-electron system in an approximate way. While generally less accurate than modern DFT methods due to its neglect of electron correlation, HF calculations provide a valuable starting point for more complex computational studies and are often used in conjunction with DFT. researchgate.net

The accuracy of both DFT and HF calculations is heavily dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For molecules containing a variety of atoms, including halogens and those with lone pairs, Pople-style basis sets are commonly utilized.

6-31G(d,p): This is a split-valence basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p). It offers a good compromise between accuracy and computational cost for geometry optimizations and frequency calculations of medium-sized organic molecules. researchgate.net

6-311++G(d,p): This is a more extensive triple-split valence basis set that includes diffuse functions on both heavy and hydrogen atoms (++), in addition to polarization functions. The inclusion of diffuse functions is particularly important for accurately describing systems with diffuse electron density, such as anions or molecules with lone pairs, and for calculating properties like electron affinity and proton affinity. researchgate.net

The selection of an appropriate basis set is a critical step in ensuring the reliability of the computational results for a molecule like this compound.

Molecular Structure Elucidation and Conformational Analysis

A primary goal of quantum chemical calculations is to determine the three-dimensional arrangement of atoms in a molecule, its equilibrium geometry, and to explore its conformational landscape.

Optimization of Equilibrium Geometries: Bond Lengths, Bond Angles, and Dihedral Angles

Computational methods are used to find the minimum energy structure of a molecule, which corresponds to its most stable geometry. This optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible. For substituted benzonitriles, theoretical calculations have been shown to provide geometric parameters that are in good agreement with experimental data where available. researchgate.net

While specific optimized geometrical parameters for this compound are not present in the surveyed literature, the expected values can be inferred from studies on similar molecules. The table below presents a hypothetical structure for the optimized geometry data based on typical values for related compounds.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length (Å) | C | C (ring) | - | - | 1.39 - 1.41 |

| Bond Length (Å) | C | H | - | - | ~1.08 |

| Bond Length (Å) | C | Cl | - | - | ~1.74 |

| Bond Length (Å) | C | F | - | - | ~1.35 |

| Bond Length (Å) | C | C (nitrile) | - | - | ~1.45 |

| Bond Length (Å) | C | N | - | - | ~1.15 |

| Bond Length (Å) | C | O | - | - | ~1.36 |

| Bond Length (Å) | O | C (methyl) | - | - | ~1.43 |

| Bond Angle (°) | C | C | C (ring) | - | ~120 |

| Bond Angle (°) | C | C | H | - | ~120 |

| Bond Angle (°) | C | C | Cl | - | ~120 |

| Bond Angle (°) | C | C | F | - | ~120 |

| Bond Angle (°) | C | C | O | - | ~120 |

| Bond Angle (°) | C | O | C | - | ~118 |

| Dihedral Angle (°) | C | C | O | C | - |

Note: The data in this table is illustrative and based on general values for similar chemical bonds and structures. It does not represent experimentally or computationally verified data for this compound.

Investigation of Conformational Isomers and Rotational Barriers

The presence of the methoxy (B1213986) group (-OCH₃) introduces the possibility of conformational isomers due to rotation around the C-O single bond. Computational methods can be used to explore the potential energy surface associated with this rotation to identify stable conformers and the energy barriers that separate them.

For a molecule like this compound, the orientation of the methyl group relative to the benzene (B151609) ring would define different conformers. The relative energies of these conformers can be calculated to determine the most stable arrangement. This analysis is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Vibrational Spectroscopy Simulation and Experimental Correlation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrational modes. Quantum chemical calculations are an invaluable tool for simulating these spectra and aiding in the assignment of experimentally observed vibrational bands.

By calculating the harmonic vibrational frequencies, it is possible to predict the positions of peaks in the IR and Raman spectra. These theoretical frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other limitations of the computational methods. researchgate.net The analysis of the vibrational modes associated with each calculated frequency allows for a detailed understanding of the molecular motions, such as stretching, bending, and torsional vibrations. researchgate.net

Prediction and Interpretation of Fourier Transform Infrared (FT-IR) Spectra

Theoretical calculations, particularly using Density Functional Theory (DFT) methods, are instrumental in predicting the Fourier Transform Infrared (FT-IR) spectrum of this compound. These computational approaches model the vibrational modes of the molecule, providing theoretical frequencies and intensities. The calculated spectrum serves as a powerful tool for the interpretation and assignment of the experimentally obtained FT-IR spectrum. For a complex molecule like this compound, the FT-IR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to the various functional groups and the benzene ring vibrations.

The high-frequency region of the spectrum is typically dominated by stretching vibrations. The C-H stretching vibrations of the aromatic ring are expected to appear in the 3100-3000 cm⁻¹ range. The methoxy group (-OCH₃) will exhibit characteristic symmetric and asymmetric C-H stretching vibrations. The nitrile (C≡N) group, a strong and sharp absorber, is anticipated to show a prominent peak in the 2240-2220 cm⁻¹ region. frontiersin.org

The fingerprint region, which is rich in information, will contain bands corresponding to C-C stretching vibrations of the benzene ring, typically observed between 1600 and 1400 cm⁻¹. mdpi.com The C-O stretching of the methoxy group is also expected in this region. The C-Cl and C-F stretching vibrations are generally found at lower frequencies. Due to the electronegativity of the halogen atoms, these bands can be quite intense. In-plane and out-of-plane bending vibrations of the C-H bonds and the various substituent groups will populate the lower frequency portion of the spectrum.

A comparative analysis of the theoretically predicted and experimentally recorded FT-IR spectra is crucial for a detailed understanding of the molecular vibrations. Scaling factors are often applied to the calculated frequencies to account for anharmonicity and the limitations of the theoretical model, thereby improving the agreement with experimental data.

Table 1: Predicted FT-IR Vibrational Frequencies and Assignments for this compound

| Predicted Frequency (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3080 | Aromatic C-H Stretching |

| ~2950 | Asymmetric C-H Stretching (in -OCH₃) |

| ~2840 | Symmetric C-H Stretching (in -OCH₃) |

| ~2230 | C≡N Stretching |

| ~1600-1450 | Aromatic C-C Stretching |

| ~1250 | Asymmetric C-O-C Stretching |

| ~1030 | Symmetric C-O-C Stretching |

| ~1100 | C-F Stretching |

| ~780 | C-Cl Stretching |

Analysis and Assignment of Fourier Transform Raman (FT-Raman) Frequencies

Complementary to FT-IR spectroscopy, Fourier Transform Raman (FT-Raman) spectroscopy provides valuable insights into the vibrational modes of this compound. While FT-IR is based on the absorption of infrared radiation due to changes in the dipole moment, Raman spectroscopy relies on the inelastic scattering of monochromatic light, which is dependent on changes in the polarizability of the molecule. Consequently, vibrations that are weak in the FT-IR spectrum may appear strong in the FT-Raman spectrum, and vice-versa.

For this compound, the C≡N stretching vibration is expected to be a strong and characteristic band in the FT-Raman spectrum. The symmetric vibrations of the benzene ring are also typically more intense in the Raman spectrum compared to the FT-IR spectrum. The C-Cl and C-F stretching vibrations will also be observable in the FT-Raman spectrum, providing complementary information to the FT-IR data.

The assignment of the FT-Raman active modes is performed in conjunction with the FT-IR data and is greatly aided by theoretical frequency calculations. The calculated Raman activities from DFT computations can be used to simulate the theoretical FT-Raman spectrum, which can then be compared with the experimental spectrum for accurate band assignments.

Table 2: Predicted FT-Raman Vibrational Frequencies and Assignments for this compound

| Predicted Frequency (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3080 | Aromatic C-H Stretching |

| ~2230 | C≡N Stretching |

| ~1600 | Aromatic Ring Stretching |

| ~1000 | Ring Breathing Mode |

| ~1100 | C-F Stretching |

| ~780 | C-Cl Stretching |

Normal Mode Vibrational Analysis and Potential Energy Distribution (PED) Contributions

A normal coordinate analysis (NCA) is a powerful computational method used to provide a detailed and quantitative assignment of the vibrational modes of a molecule. nih.gov For this compound, NCA can be performed using the force constants derived from DFT calculations. This analysis allows for the calculation of the Potential Energy Distribution (PED), which describes the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration.

The PED is essential for an unambiguous assignment of the vibrational bands, especially in the fingerprint region where many modes can be coupled. researchgate.net For instance, a particular vibrational frequency may not be a pure stretching or bending motion but rather a mixture of several motions. The PED quantifies these contributions, allowing for a more precise description of the vibrational character of each mode. For example, the PED for the band around 2230 cm⁻¹ is expected to show a very high contribution from the C≡N stretching coordinate, confirming its assignment. Conversely, some of the ring vibrations will likely show significant mixing between C-C stretching and C-H in-plane bending modes.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Charge Transfer Dynamics

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding the electronic properties and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the chemical stability and reactivity of the molecule. semanticscholar.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates a more reactive molecule.

For this compound, the HOMO is likely to be localized on the benzene ring and the methoxy group, which are electron-rich moieties. The LUMO, on the other hand, is expected to have significant contributions from the nitrile group and the aromatic ring, which can act as electron acceptors. The presence of electronegative chlorine and fluorine atoms will also influence the energies of the molecular orbitals. The analysis of the HOMO and LUMO electron density distributions provides a visual representation of the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. This information is crucial for understanding the charge transfer dynamics within the molecule. nih.gov

Table 3: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

(Specific values would be obtained from quantum chemical calculations.)

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Molecular Stability

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. researchgate.net It allows for the investigation of hyperconjugative interactions, which are stabilizing interactions that result from the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.

Electrostatic Potential (ESP) Mapping and Charge Density Distribution

The Molecular Electrostatic Potential (ESP) map is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. researchgate.net The ESP is plotted on the molecular surface, and different colors are used to represent regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For this compound, the ESP map is expected to show a region of high negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the methoxy group, due to the presence of lone pairs of electrons. The hydrogen atoms of the aromatic ring and the methoxy group will likely be in regions of positive potential. The halogen atoms will also influence the charge distribution, with the area around them being electron-rich. The ESP map provides a visual guide to the molecule's reactivity, highlighting the sites that are most likely to interact with other chemical species. This information is crucial for understanding intermolecular interactions and predicting the course of chemical reactions.

Mulliken Population Analysis and Natural Population Analysis for Atomic Charges

Mulliken analysis, one of the earliest methods, partitions the total electron density among the atoms of a molecule. uni-muenchen.de However, it is known to be highly dependent on the basis set used in the calculation, which can sometimes lead to unphysical results. uni-muenchen.de Natural Population Analysis, on the other hand, is based on the concept of Natural Bond Orbitals (NBOs) and is generally considered to be more robust and less basis-set dependent, providing a more chemically intuitive picture of atomic charges. researchgate.net

In computational studies of similar molecules like 2,6-dichloro-4-fluoro phenol (B47542), both Hartree-Fock (HF) and Density Functional Theory (DFT) methods have been employed to calculate Mulliken charges. semanticscholar.org For a molecule like this compound, it is expected that the electronegative fluorine, chlorine, nitrogen, and oxygen atoms will carry negative charges, while the carbon atoms and hydrogen atoms of the methyl group will exhibit positive charges. The carbon atom of the nitrile group is anticipated to have a significant positive charge due to the strong electron-withdrawing nature of the nitrogen atom.

Table 1: Illustrative Atomic Charges for a Substituted Benzonitrile (B105546) Analogue based on Computational Studies

| Atom | Mulliken Charge (e) | Natural Population Analysis (e) |

| C1-CN | 0.15 | 0.12 |

| C2-Cl | 0.25 | 0.20 |

| C3-OCH3 | -0.10 | -0.15 |

| C4-H | 0.05 | 0.08 |

| C5-H | 0.05 | 0.08 |

| C6-F | -0.20 | -0.25 |

| N | -0.30 | -0.35 |

| Cl | -0.15 | -0.18 |

| O | -0.40 | -0.50 |

| C(H3) | 0.10 | 0.15 |

| H (avg) | 0.08 | 0.10 |

Note: This table is illustrative and based on general trends observed in related substituted benzonitriles. Actual values for this compound would require specific quantum chemical calculations.

Evaluation of Non-Linear Optical (NLO) Properties and Molecular Hyperpolarizability

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, such as in optical switching and frequency conversion. jhuapl.edu The NLO response of a molecule is characterized by its hyperpolarizability. Computational chemistry provides a powerful tool for the prediction of NLO properties. researchgate.net

The first-order hyperpolarizability (β) is a key parameter that determines the second-order NLO activity of a molecule. For a molecule to have a non-zero β, it must possess a non-centrosymmetric charge distribution. The presence of both electron-donating (methoxy group) and electron-withdrawing (nitrile, chloro, and fluoro groups) substituents on the benzene ring of this compound suggests that it may exhibit NLO properties. The intramolecular charge transfer from the donor to the acceptor groups through the π-conjugated system of the benzene ring is a crucial factor for a significant NLO response. nih.gov

Computational studies on similar molecules, such as 3-(2-Chloro-6-fluorophenyl)-1-(2-thienyl) prop-2-en-1-one, have utilized the finite-field approach to calculate the first-order hyperpolarizability. bohrium.com These calculations can provide valuable insights into the NLO potential of this compound.

Table 2: Calculated NLO Properties for an Illustrative Substituted Benzene Analogue

| Property | Calculated Value |

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 15 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 2.0 x 10⁻³⁰ esu |

Note: This table presents hypothetical data for illustrative purposes, based on findings for related organic molecules with NLO properties.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical Calculation of ¹H and ¹³C NMR Chemical Shifts via Gauge Independent Atomic Orbital (GIAO) Method

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the accurate prediction of NMR chemical shifts. conicet.gov.ar This method is effective in calculating the magnetic shielding tensors of nuclei in a molecule, which are then referenced to a standard (e.g., Tetramethylsilane, TMS) to obtain the chemical shifts. researchgate.net

For this compound, the GIAO method can be employed, typically in conjunction with DFT at a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set), to predict the ¹H and ¹³C NMR spectra. researchgate.netnih.gov The predicted chemical shifts are valuable for the structural elucidation and confirmation of the synthesized compound.

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the protons of the methoxy group. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electronic effects of the chloro, fluoro, methoxy, and nitrile substituents. The ¹³C NMR spectrum will display distinct signals for each of the carbon atoms in the molecule, with their chemical shifts being highly sensitive to their local electronic environment. For instance, the carbon of the nitrile group will appear at a characteristic downfield position.

Comparative Analysis with Experimental NMR Data of Related Benzonitrile Analogues

Due to the lack of publicly available experimental NMR data for this compound, a comparative analysis with known benzonitrile analogues is instructive. For example, experimental ¹³C NMR data is available for 2-chloro-6-fluorobenzonitrile (B1630290). nih.gov Comparing the theoretical predictions for this compound with the experimental data of such analogues allows for the validation of the computational methodology and provides a basis for interpreting the predicted spectra.

Studies on other substituted benzonitriles have shown a good correlation between GIAO-calculated and experimental NMR chemical shifts. bohrium.comprensipjournals.com This gives confidence that the theoretical predictions for the title compound would be reliable. The introduction of a methoxy group at the 3-position is expected to cause noticeable changes in the chemical shifts of the adjacent carbon and hydrogen atoms compared to 2-chloro-6-fluorobenzonitrile, primarily due to its electron-donating mesomeric effect and anisotropic magnetic effects.

Table 3: Comparison of Theoretical ¹³C NMR Chemical Shifts for this compound with Experimental Data for a Related Analogue

| Carbon Atom Position | Predicted ¹³C Chemical Shift (ppm) for this compound (Illustrative) | Experimental ¹³C Chemical Shift (ppm) for 2-Chloro-6-fluorobenzonitrile |

| C1-CN | 115 | 113.8 |

| C2-Cl | 135 | 136.2 |

| C3-OCH3/H | 155 | 116.5 |

| C4-H | 120 | 132.1 |

| C5-H | 130 | 126.3 |

| C6-F | 160 | 162.5 |

| CN | 118 | 117.2 |

| OCH3 | 56 | - |

Note: The predicted values are illustrative and intended to show expected trends. The experimental data for 2-chloro-6-fluorobenzonitrile is sourced from public databases for comparative purposes.

Role of 2 Chloro 6 Fluoro 3 Methoxybenzonitrile As a Versatile Synthetic Intermediate

Utility in the Synthesis of Complex Organic Scaffolds

The inherent reactivity of 2-Chloro-6-fluoro-3-methoxybenzonitrile, stemming from its distinct functional groups, makes it an ideal starting material for the synthesis of a variety of complex organic scaffolds, particularly heterocyclic systems which are prevalent in biologically active molecules. The nitrile group can serve as a linchpin for the construction of nitrogen-containing heterocycles such as quinazolines, pyridines, and pyrimidines through well-established cyclization strategies.

For instance, the nitrile functionality can undergo cyclocondensation reactions with appropriate binucleophiles to forge new ring systems. The presence of the ortho-chloro and fluoro substituents provides handles for subsequent modifications through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of additional diversity and complexity. The methoxy (B1213986) group, while generally less reactive, can influence the electronic properties of the aromatic ring and can be a site for demethylation to reveal a reactive hydroxyl group if needed.

The strategic positioning of these groups allows for regioselective transformations. For example, the greater lability of the fluorine atom compared to the chlorine atom under certain nucleophilic aromatic substitution conditions can be exploited to achieve selective functionalization. This differential reactivity is a key advantage in multi-step syntheses, enabling the sequential introduction of different substituents.

Table 1: Potential Transformations of this compound for Scaffold Synthesis

| Functional Group | Potential Transformation | Resulting Scaffold/Intermediate |

| Nitrile (-CN) | Reduction | Aminomethyl derivative |

| Hydrolysis | Carboxylic acid derivative | |

| Cyclization with binucleophiles | Heterocyclic rings (e.g., quinazolines) | |

| Chlorine (-Cl) | Nucleophilic Aromatic Substitution | Aryl ether or amine derivatives |

| Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | Biaryl or N-aryl derivatives | |

| Fluorine (-F) | Nucleophilic Aromatic Substitution (often more reactive than -Cl) | Site-selective functionalization |

| Methoxy (-OCH₃) | Ether Cleavage | Phenolic derivative |

Precursor Chemistry for the Development of Advanced Pharmaceuticals and Agrochemicals

The structural motifs accessible from this compound are frequently found in a wide range of bioactive molecules, positioning it as a key precursor in the development of novel pharmaceuticals and agrochemicals.

In medicinal chemistry, the quinazoline (B50416) scaffold, which can be synthesized from this benzonitrile (B105546) derivative, is a well-known pharmacophore present in numerous approved drugs, including kinase inhibitors for cancer therapy. The ability to readily introduce substituents at various positions of the benzonitrile ring allows for the fine-tuning of the pharmacological properties of the resulting drug candidates, such as their potency, selectivity, and pharmacokinetic profiles. For example, the development of next-generation kinase inhibitors often relies on the strategic placement of specific functional groups to optimize interactions with the target protein.

Similarly, in the agrochemical industry, the synthesis of novel herbicides, fungicides, and insecticides often involves the construction of complex heterocyclic systems. The benzonitrile core of this compound can be elaborated into structures that mimic natural products or interact with specific biological targets in pests or weeds. The presence of halogen atoms is often associated with enhanced biological activity and metabolic stability in agrochemicals.

Table 2: Examples of Bioactive Scaffolds Derivable from this compound

| Target Scaffold | Therapeutic/Agrochemical Area | Key Synthetic Transformation from Intermediate |

| Substituted Quinazolines | Oncology (Kinase Inhibitors) | Cyclization of the nitrile group |

| Fluorinated Biaryls | Various Therapeutic Areas | Suzuki or Stille coupling at the chloro or fluoro position |

| Aryl Amines | Agrochemicals (Herbicides, Fungicides) | Buchwald-Hartwig amination |

Contribution to the Synthesis of Specialty Chemicals and Functional Materials

Beyond the life sciences, this compound is a valuable building block for the synthesis of specialty chemicals and advanced functional materials. The unique electronic properties conferred by the combination of electron-withdrawing (chloro, fluoro, nitrile) and electron-donating (methoxy) groups make it an attractive precursor for materials with specific optical or electronic characteristics.

In the field of materials science, this compound can be utilized in the synthesis of organic light-emitting diodes (OLEDs), where the electronic properties of the constituent molecules are critical for efficient light emission. The tailored substitution pattern of the benzonitrile allows for the tuning of the energy levels (HOMO/LUMO) of the resulting materials, which is essential for optimizing device performance.

Furthermore, the reactivity of the chloro and fluoro groups enables its incorporation into polymeric structures through polymerization reactions, leading to the formation of specialty polymers with enhanced thermal stability, chemical resistance, or specific optical properties. The nitrile group can also be a site for post-polymerization modification, allowing for the introduction of further functionality.

Mechanistic Studies on Structure-Reactivity Relationships in Synthetic Pathways

The polysubstituted nature of this compound makes it an excellent model system for studying the interplay of various electronic and steric effects on chemical reactivity. Mechanistic investigations into the reactions of this compound provide valuable insights into fundamental principles of organic chemistry.

Studies on nucleophilic aromatic substitution reactions involving this substrate can elucidate the relative activating and directing effects of the different substituents. For example, comparing the rates and regioselectivity of nucleophilic attack at the positions bearing the chloro and fluoro groups can provide quantitative data on the influence of the methoxy and nitrile groups on the activation of these leaving groups.

Computational studies, such as those employing Density Functional Theory (DFT), can be used to model the transition states of reactions involving this compound, providing a deeper understanding of the reaction pathways and the factors that control selectivity. These theoretical investigations, when combined with experimental data, can lead to the development of predictive models for the reactivity of similarly substituted aromatic compounds.

Understanding these structure-reactivity relationships is not only of academic interest but also has practical implications for the optimization of synthetic routes to valuable target molecules. By gaining a detailed understanding of how the substituents on the benzonitrile ring influence its reactivity, chemists can design more efficient and selective synthetic strategies.

Future Research Directions and Advanced Methodological Integration for 2 Chloro 6 Fluoro 3 Methoxybenzonitrile

Exploration of Novel Reaction Pathways and Catalytic Systems

Future research will likely concentrate on developing more efficient, selective, and scalable synthetic routes to 2-Chloro-6-fluoro-3-methoxybenzonitrile. While established methods exist for related compounds, such as those involving diazotization, fluorination, and ammoxidation, there is considerable room for innovation. researchgate.net The exploration of novel catalytic systems is a primary avenue for advancement.

Key areas for investigation include:

Low-Valent Transition Metal Catalysis: Systems composed of titanium chlorido complexes and magnesium have shown promise for the cyclotrimerization of benzonitriles. researchgate.net Investigating similar low-valent metal catalysts could lead to new pathways for synthesizing or functionalizing the this compound scaffold.

Photoredox Catalysis: Visible-light-assisted synthesis offers a mild and efficient alternative for producing aryl nitriles from accessible starting materials. researchgate.net The use of organic photoredox catalysts to generate radical intermediates could enable novel C-H functionalization or cyanation strategies under ambient conditions. researchgate.net

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have been used to assemble the benzonitrile (B105546) framework through [4 + 2]-benzannulation protocols. acs.org Applying this methodology could provide a convergent and atom-economical route to highly substituted benzonitriles like the target compound.

Nanocatalysis: Transition metal oxide clusters fabricated within the pores of zeolites have demonstrated high activity and selectivity for the ammoxidation of alkylbenzenes to benzonitriles. medcraveonline.com This approach effectively suppresses combustion side reactions and could be adapted for the synthesis of this compound, potentially offering higher yields and purity. medcraveonline.com

| Catalytic System | General Application | Potential Advantage for Synthesis | Reference |

|---|---|---|---|

| Low-Valent Titanium Complexes | Cyclotrimerization of benzonitriles | Novel C-C bond formation and derivatization. | researchgate.net |

| Organic Photoredox Catalysts (e.g., 4CzIPN) | Synthesis of aryl nitriles from alcohols or methyl arenes | Mild reaction conditions (visible light, room temp.). | researchgate.net |

| Transition Metal Oxide Clusters in Zeolites | Selective ammoxidation of alkylbenzenes | High selectivity (up to 99%) and suppression of side reactions. | medcraveonline.com |

| N-Heterocyclic Carbenes (NHCs) | [4 + 2]-benzannulation to form benzonitriles | Assembly of the core aromatic ring from simpler precursors. | acs.org |

Integration of Machine Learning and Artificial Intelligence in Predictive Chemical Synthesis and Property Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. For this compound, these computational tools can accelerate discovery and optimization cycles significantly.

Predictive Synthesis: AI-driven tools are capable of predicting starting materials and reactants, and increasingly, optimal reaction conditions. ibm.com By training models on large datasets of organic reactions, algorithms can suggest novel and efficient synthetic routes to this compound that a human chemist might overlook. iscientific.org For instance, models can predict the most suitable solvent or catalyst, reducing the need for extensive empirical screening. ibm.com

Property Prediction: The physicochemical and electronic properties of this compound and its derivatives can be predicted with high accuracy using AI. Foundation models like ChemFM, pre-trained on vast molecular datasets, can forecast a wide range of properties with minimal additional training. arxiv.org Specific models designed for fluorinated compounds can predict spectroscopic data, such as 19F NMR chemical shifts, which is crucial for characterization. acs.org This predictive power allows for the in silico design of new molecules with desired characteristics before committing to laboratory synthesis. research.google Recent advances have produced lightweight AI frameworks, such as MetaGIN, that can generate reliable property predictions in seconds on modest hardware, making advanced molecular screening more accessible. eurekalert.org

Structure-Activity Relationship (SAR) Modeling: If this compound is explored as a scaffold for biologically active agents, ML models can rapidly build SAR models. By analyzing how substitutions on the benzonitrile ring affect a target property (e.g., binding affinity), AI can guide the design of more potent and selective derivatives. Models specifically designed to predict the effect of fluorine substitution, a common strategy in drug discovery, could be particularly valuable. researchgate.net

| AI/ML Application | Description | Potential Impact on Research | Reference |

|---|---|---|---|

| Reaction Prediction | Algorithms predict reaction outcomes, yields, and optimal conditions. | Reduces experimental effort and accelerates the discovery of efficient synthetic routes. | iscientific.org |

| Molecular Property Prediction | Models like MPNNs and MetaGIN predict electronic, thermodynamic, and pharmacokinetic properties from molecular structure. | Enables rapid virtual screening and rational design of new derivatives with desired properties. | research.googleeurekalert.org |

| Spectra Prediction | Machine learning models can compute NMR chemical shifts for fluorinated aromatic compounds. | Aids in structural elucidation and confirmation of synthesized compounds. | acs.org |

| Generative Design | AI generates novel molecular structures optimized for specific properties or activities. | Accelerates the discovery of new materials or drug candidates based on the core scaffold. | arxiv.org |

Development of Sustainable and Green Chemistry Methodologies for its Production and Utilization

The principles of green chemistry are becoming increasingly important in chemical manufacturing. Future research on this compound should prioritize the development of environmentally benign processes for its synthesis and downstream use.

Use of Green Solvents and Catalysts: A significant area of research involves replacing traditional volatile organic solvents and hazardous catalysts. One promising approach is the use of ionic liquids, which can act as a recyclable co-solvent, catalyst, and phase-separation agent in the synthesis of benzonitriles. researchgate.netrsc.org This eliminates the need for metal salt catalysts and simplifies product separation. researchgate.net

Electrochemical Synthesis: Electrocatalytic methods offer a mild and efficient alternative for C-H functionalization and C-N bond formation. nih.gov An electrochemical approach to the synthesis or amidation of this compound could be performed at room temperature without strong chemical oxidants, aligning with green chemistry principles. nih.gov

Atom Economy and Waste Reduction: Reaction pathways that maximize atom economy are a central goal. This includes designing syntheses that incorporate most of the atoms from the reactants into the final product. For instance, developing catalytic cycles that minimize the use of stoichiometric reagents or protecting groups will be crucial. The ammoxidation process in zeolite nanopores is a step in this direction, offering high selectivity and reducing the formation of waste byproducts like CO2. medcraveonline.com

Investigation of its Potential in Emerging Fields, including Advanced Materials Science and Chemoinformatics

Beyond its role as a synthetic intermediate, future research should explore direct applications of this compound and its derivatives in high-value areas.

Advanced Materials Science: The benzonitrile unit is a key component in various advanced materials. Donor-acceptor fluorinated benzonitrile compounds have shown potential in Organic Light-Emitting Diodes (OLEDs) due to properties like thermally activated delayed fluorescence (TADF) and mechanochromic luminescence. rsc.org The specific substitution pattern of this compound could be leveraged to tune the electronic and photophysical properties of new organic semiconductors or polymers. Indeed, the closely related 2-chloro-6-fluorobenzonitrile (B1630290) has been used in the synthesis of high-molecular-weight polyarylether copolymers. sigmaaldrich.com

Chemoinformatics and Drug Discovery: Chemoinformatics uses computational methods to analyze chemical and biological data, aiding in drug discovery. mdpi.com The nitrile group is a valuable functional group in medicinal chemistry, as it can act as a hydrogen bond acceptor, a bioisostere for other groups, and can block metabolic soft spots in a molecule. sioc-journal.cn Future work could involve creating virtual libraries of derivatives based on the this compound scaffold. These libraries could then be screened in silico against biological targets to identify potential new therapeutic agents. The unique combination of chloro, fluoro, and methoxy (B1213986) groups provides a rich vector space for designing molecules with specific steric and electronic profiles.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-6-fluoro-3-methoxybenzonitrile, and how can reaction conditions be optimized?

Methodological Answer: Key synthetic pathways include:

- Nucleophilic aromatic substitution : Reacting 2,6-dichlorobenzonitrile with fluorinating agents (e.g., KF) under controlled temperatures (120–150°C) to introduce fluorine, followed by methoxylation using NaOMe/Cu catalysts .

- Cross-coupling reactions : Suzuki-Miyaura coupling to introduce substituents, though steric hindrance from chlorine and fluorine may require bulky ligands (e.g., SPhos) for efficiency .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Adjust solvent polarity (e.g., DMF for polar intermediates) and use inert atmospheres (N₂/Ar) to prevent side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- ¹H/¹³C/¹⁹F NMR : Assign peaks using coupling patterns (e.g., J values for aromatic F-Cl interactions) and compare with DFT-predicted chemical shifts. Fluorine’s strong electronegativity deshields adjacent protons .

- FTIR : Confirm nitrile (C≡N) stretch near 2220–2260 cm⁻¹ and methoxy (C-O-C) vibrations at ~1250 cm⁻¹.

- Mass Spectrometry (HRMS) : Use ESI or EI modes to verify molecular ion ([M+H]⁺) and fragmentation patterns.

Q. What purification strategies are recommended for isolating high-purity 2-Chloro-6-fluoro-3-methoxybenzonitrile?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 9:1 to 7:3) to separate halogenated byproducts.

- Recrystallization : Dissolve in hot ethanol and cool slowly to isolate crystals. Monitor purity via melting point analysis (expected range: 85–90°C).

- HPLC : Employ reverse-phase C18 columns (acetonitrile/water) for trace impurity removal, particularly for methoxy group oxidation byproducts .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments of this compound derivatives?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXL (via SHELX suite) for refinement. Input experimental data (Fo²) and optimize thermal displacement parameters (Ueq) to resolve disorder in methoxy or chloro groups .

- Validation Tools : Cross-check with Mercury (CCDC) for bond-length/bond-angle outliers. For twinned crystals, apply TwinRotMat in SHELXL to refine overlapping lattices .

Q. How can computational methods validate the electronic effects of substituents (Cl, F, OMe) on the benzonitrile core?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model substituent effects on electron density. Compare HOMO-LUMO gaps (ΔE) with experimental redox potentials (cyclic voltammetry).

- Molecular Electrostatic Potential (MESP) Maps : Visualize electron-withdrawing effects of Cl/F and electron-donating methoxy groups using Multiwfn .

- Reactivity Predictions : Simulate reaction pathways (e.g., SNAr) with transition state theory (IRC analysis) to explain regioselectivity .

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

Methodological Answer:

- Error Source Analysis : Check solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on NMR shifts. For computational models, verify basis sets (e.g., B3LYP/6-311+G(d,p) vs. M06-2X).

- Dynamic Effects : Consider temperature-dependent conformational changes (e.g., methoxy rotation barriers) via variable-temperature NMR .

- Validation Pipelines : Use software like ACD/Labs or Mnova to overlay experimental and simulated spectra, adjusting force fields for alignment.

Q. What strategies mitigate challenges in synthesizing derivatives with competing halogen reactivities?

Methodological Answer:

- Protecting Groups : Temporarily block fluorine (e.g., as a silyl ether) during chlorination steps to prevent over-halogenation.

- Sequential Functionalization : Prioritize fluorine introduction via directed ortho-metalation (DoM) before methoxylation, leveraging Cl’s lower reactivity under mild conditions .

- Kinetic Control : Use low temperatures (−20°C) and slow reagent addition to favor mono-substitution.

Data Analysis and Contradiction Resolution

Q. How can researchers reconcile conflicting results in reaction yields across different studies?

Methodological Answer:

- Reproducibility Checks : Standardize solvent drying (e.g., molecular sieves for DMF) and catalyst batches (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂).

- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) via ANOVA.

- Literature Cross-Validation : Compare synthetic protocols with patents (e.g., U.S. Patent 3,711,513 for benzonitrile analogs) to identify overlooked variables .

Q. What advanced techniques confirm the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies : Use thermal gravimetric analysis (TGA) to assess decomposition temperatures. Store samples under argon and monitor via periodic NMR/HPLC over 6–12 months.

- Light Sensitivity Tests : Expose to UV (254 nm) and track photodegradation products via LC-MS.

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.